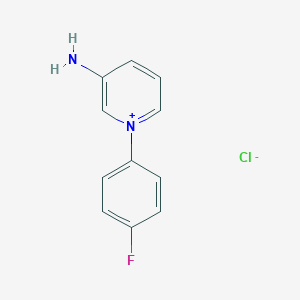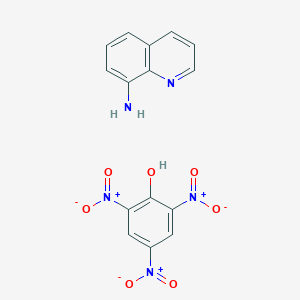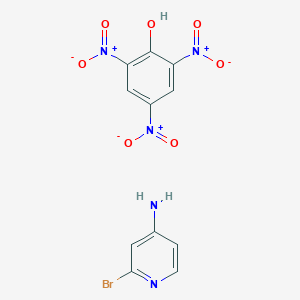
Isoquinoline, sulfate
Descripción general
Descripción
Isoquinoline, sulfate is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline, with the nitrogen atom located at the second position of the fused ring system. Isoquinoline is a colorless, hygroscopic liquid with a penetrating, unpleasant odor. It is a weak base and forms salts upon treatment with strong acids, such as hydrochloric acid .
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions to produce isoquinoline.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride or other dehydrating agents.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamine with aldehydes or ketones in the presence of an acid catalyst.
Industrial Production Methods:
- Isoquinoline is typically isolated from coal tar by fractional crystallization of the acid sulfate. This method exploits the fact that isoquinoline is more basic than quinoline, allowing for selective extraction .
Types of Reactions:
Oxidation: Isoquinoline can undergo oxidation reactions to form isoquinoline N-oxide.
Reduction: Isoquinoline can be reduced to tetrahydroisoquinoline using hydrogen in the presence of a catalyst.
Substitution: Isoquinoline undergoes electrophilic substitution reactions, such as nitration and sulfonation, primarily at the 5-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline.
Substitution: 5-nitroisoquinoline and 5-sulfoisoquinoline.
Aplicaciones Científicas De Investigación
Isoquinoline, sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at the first position of the fused ring system.
Pyridine: A simpler heterocyclic aromatic compound with a single nitrogen atom in a six-membered ring.
Uniqueness of Isoquinoline:
Comparación Con Compuestos Similares
- Quinoline
- Pyridine
- Benzopyridine
Isoquinoline, sulfate is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological activities make it a valuable subject of study in organic and medicinal chemistry.
Propiedades
IUPAC Name |
isoquinoline;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.H2O4S/c1-2-4-9-7-10-6-5-8(9)3-1;1-5(2,3)4/h1-7H;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXLEZHGVTRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480498 | |
| Record name | Isoquinoline, sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105012-80-4 | |
| Record name | Isoquinoline, sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,10-Dimethylpyrido[1,2-a]quinolinium](/img/structure/B8093808.png)













